molecular formula C11H15F3O5 B1442834 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate CAS No. 163714-64-5

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate

Cat. No. B1442834
M. Wt: 284.23 g/mol
InChI Key: KEIJZNNFFCFTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is a chemical compound with the molecular formula C11H15F3O5 . It has a molecular weight of 284.23 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is represented by the formula C11H15F3O5 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms .

Scientific Research Applications

Excess Molar Volumes Study

1,3-Diethyl propanedioate's binary mixtures with various alcohols were studied for their excess molar volumes at different temperatures. These studies are crucial for understanding the compound's interactions and behaviors in various solutions, which is vital for industrial and laboratory applications (Wang & Yan, 2010).

Catalysis and Transesterification

In a study exploring the use of carbonate phosphonium salts as catalysts, 1,3-diethyl propanedioate demonstrated significant potential in the transesterification of dialkyl carbonates with diols. This implies its utility in producing linear and cyclic carbonate products, an important aspect in green chemistry and material synthesis (Selva, Caretto, Noè, & Perosa, 2014).

Electrochemical Fluorination

Research on the electrochemical fluorination of esters, including those of 1,3-diethyl propanedioate, has yielded valuable insights. This process is integral in the production of various fluorinated compounds, which have wide-ranging applications in pharmaceuticals, agrochemicals, and material science (Nagase, Abe, & Baba, 1968).

Bioresorbable Bone Cement Composites

The synthesis and characterization of fumarate-based polyesters, derived from compounds like 1,3-diethyl propanedioate, were studied for their application in bioresorbable bone cement composites. This research contributes significantly to the field of biomedical engineering, particularly in developing materials for bone repair and regeneration (Kharas et al., 1997).

Complexation with Lanthanide Cations

Studies have investigated the complexation behavior of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide metal ions. Such research is fundamental in the field of coordination chemistry and has implications for the development of new materials and catalytic systems (Amarandei et al., 2014).

Downstream Processing in Microbial Production

Research on the downstream processing of biologically produced 1,3-propanediol, a related compound, provides insights into the cost-effective and efficient production of this valuable chemical. This is critical for its commercial scale-up and application in various industries (Xiu & Zeng, 2008).

Safety And Hazards

The safety and hazard information for “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is not specified in the sources I found . It’s important to handle all chemical substances with appropriate safety measures.

properties

IUPAC Name

diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIJZNNFFCFTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate

Synthesis routes and methods I

Procedure details

To a mixture of 20.35 g of magnesium (turning) and 148 ml of ethanol, 0.1 ml of carbon tetrachloride was added and heated to 55° C. To the mixture, a mixed solution of 197 ml of ethanol, 700 ml of diethyl ether and 168 g of diethyl malonate was added dropwise over one hour. After 2 hours, the reaction solution was cooled to -5° C. under a nitrogen flow and 112 g of 4,4, 4-trifluorobutyryl chloride was added. After the temperature was returned to ambient temperature over one hour, the reaction was further conducted for 12 hours. The reaction solution was poured into an aqueous 5% ice-cooled hydrochloric acid, and extracted three times with diethyl ether. The layers were combined and the combined ether layer was washed twice with saturated 20 saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to give 179 g of 4,4,4-trifluorobutyryl-malonic acid diethyl ester (b.p.: 125°-134° C., 15 mmHg) (yield: 90%). 1H-NMR (CDCl3, internal standard TMS); δ value (ppm): 1.32 (t, 3H), 2.50 (m, 2H), 2.95 (t, 2H), 4.29 (q, 2H), 4.50 (s, 1H)
Quantity
20.35 g
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reactant
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0.1 mL
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solvent
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148 mL
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solvent
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112 g
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168 g
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700 mL
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197 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

0.1 ml of carbon tetrachloride was added to a mixture of 20.35 g of magnesium(turnings) and 148 ml of ethanol and then heated at 55° C. A mixed solution of 197 ml of ethanol, 700 ml of diethyl ether and 168 g of diethyl malonate was added to the reaction mixture over 1 hour. Two hours later the reaction solution was cooled to -5° C. and 112 g of 4,4,4-trifluorobutyryl chloride was added to the solution under an atmosphere of nitrogen, then the resultant reaction mixture was left at an ambient temperature for 1 hour. Then the mixture was allowed to react further 12 hours. After completion of the reaction, the reaction solution was poured into a 5% hydrochloric acid solution and extracted three times with diethyl ether. The ether layers were combined and washed twice with brine and dried over anhydrous magnesium sulfate. The filtered ether solution was evaporated under reduced pressure. The obtained residue was distilled under reduced pressure to yield 179 g of the desired 4,4,4-trifluoro-butyrylmalonic acid diethyl ester in a yield of 90%.
Quantity
0.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
magnesium(turnings)
Quantity
20.35 g
Type
reactant
Reaction Step One
Quantity
148 mL
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solvent
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112 g
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reactant
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0 (± 1) mol
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168 g
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700 mL
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solvent
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197 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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